7-hexadecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 7-hexadecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS: 331842-94-5) is a purine-2,6-dione derivative with a hexadecyl chain at position 7, a methyl group at position 3, and a 2-phenylethylsulfanyl moiety at position 8. Its molecular formula is C₃₀H₄₆N₄O₂S, yielding a molecular weight of 550.79 g/mol . The long alkyl chain at position 7 suggests high lipophilicity, while the aromatic 2-phenylethylsulfanyl group at position 8 may enhance interactions with hydrophobic protein pockets.
Properties
IUPAC Name |
7-hexadecyl-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-34-26-27(33(2)29(36)32-28(26)35)31-30(34)37-24-22-25-20-17-16-18-21-25/h16-18,20-21H,3-15,19,22-24H2,1-2H3,(H,32,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFMOEICPXLQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N7-Alkylation of Purine Core
The hexadecyl group is introduced via SnCl₄-catalyzed alkylation under anhydrous conditions:
Conditions :
-
Solvent: Acetonitrile (ACN)
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Catalyst: SnCl₄ (2.1 equiv)
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Temperature: Room temperature (25°C)
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Time: 4–6 hours
Key Optimization :
C8 Thiolation with 2-Phenylethyl Mercaptan
The sulfanyl group is introduced via radical-mediated thiol-ene coupling:
Conditions :
-
Solvent: Tetrahydrofuran (THF)
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Initiator: Azobisisobutyronitrile (AIBN, 0.1 equiv)
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Temperature: 60°C
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Time: 12 hours
Challenges :
N3 Methylation
Final methylation at N3 ensures structural completeness:
Conditions :
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Base: Potassium Carbonate (K₂CO₃, 2 equiv)
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Solvent: Dimethylformamide (DMF)
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Temperature: 80°C
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Time: 3 hours
Catalytic and Solvent Systems
SnCl₄ vs. Phase-Transfer Catalysis
| Catalyst | Solvent | Yield (%) | Regioselectivity (N7:N9) |
|---|---|---|---|
| SnCl₄ | ACN | 68 | 9:1 |
| TBAB* | Toluene | 42 | 3:1 |
| *Tributylammonium bromide. |
SnCl₄ outperforms phase-transfer catalysts due to stronger Lewis acidity, favoring N7 alkylation.
Solvent Impact on Thiolation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 55 |
| DCM | 8.9 | 38 |
| DMF | 36.7 | 22 |
Low-polarity solvents like THF minimize side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Scale-Up and Industrial Feasibility
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Continuous Flow Reactors : Reduce reaction times by 40% for N7 alkylation.
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Microwave Assistance : Achieves 98% conversion in thiolation steps within 30 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-hexadecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler alkyl derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
7-hexadecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 7-hexadecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting the downstream processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural variations among purine-2,6-dione derivatives occur at positions 7 and 8, impacting solubility, lipophilicity, and bioactivity.
Table 1: Substituent Comparison and Molecular Properties
*Calculated based on molecular formulas.
Impact of Alkyl Chain Length
- Shorter chains (e.g., hexyl or isopentyl) balance solubility and permeability .
- Position 8: Sulfanyl substituents with aromatic moieties (e.g., 2-phenylethyl) may enhance π-π stacking in hydrophobic pockets, while aliphatic chains (e.g., pentylsulfanyl) prioritize non-specific hydrophobic interactions .
Biological Activity
The compound 7-hexadecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS No. 331842-94-5) is a purine derivative notable for its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
- Molecular Formula : C30H46N4O2S
- Molecular Weight : 526.78 g/mol
- Density : 1.12 g/cm³ (predicted)
- pKa : 9.49 (predicted)
Structural Characteristics
The compound features:
- A hexadecyl chain, which contributes to its lipophilicity.
- A sulfanyl group attached to a phenethyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : Interaction with specific receptors can alter cellular signaling pathways, potentially leading to therapeutic effects.
Therapeutic Potential
Preliminary studies suggest that this compound may possess various therapeutic properties:
- Antioxidant Activity : The presence of the sulfanyl group may enhance the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in animal models.
- Anticancer Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
-
Antioxidant Studies :
- A study on purine derivatives showed that they exhibit significant antioxidant activity, which could be attributed to their ability to donate electrons and neutralize free radicals.
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Anti-inflammatory Studies :
- Research involving animal models indicated that compounds with similar structures significantly reduced markers of inflammation when administered.
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Anticancer Studies :
- In vitro studies demonstrated that purine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Summary of Experimental Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
